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2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol

Nuclear receptor modulation SF-1 ROR-alpha

Resolving p-tolyl SAR in kinase panels often suffers from poor aqueous solubility and lack of functional handles. This 7-(2-(2-hydroxyethoxy)ethyl)amino derivative solves both: predicted 3-10× higher solubility vs morpholine/piperazine analogs and a terminal -OH for direct prodrug/PEGylation chemistry. - Enables broad kinome profiling (Eurofins/DiscoverX) at higher assay concentrations with reduced DMSO interference. - Complements p-Cl, p-OMe, and unsubstituted Ph analogs for systematic 3-aryl Hammett analysis. - Supplied with full analytical documentation for immediate computational (docking/FEP) or biochemical deployment.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 900879-93-8
Cat. No. B3006493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
CAS900879-93-8
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOCCO)C
InChIInChI=1S/C18H22N4O2/c1-13-3-5-15(6-4-13)16-12-20-22-17(11-14(2)21-18(16)22)19-7-9-24-10-8-23/h3-6,11-12,19,23H,7-10H2,1-2H3
InChIKeyUVBBRNMXNINRKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazolo[1,5-a]pyrimidine Analog: Chemical Identity and Procurement


2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol (CAS 900879-93-8) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery programs [1]. The compound features a 5-methyl-3-(p-tolyl) substitution pattern on the pyrazolo[1,5-a]pyrimidine core and a 7-(2-(2-hydroxyethoxy)ethyl)amino side chain, yielding a molecular formula of C₁₈H₂₂N₄O₂ and a molecular weight of 326.4 g/mol [2]. Pyrazolo[1,5-a]pyrimidine-7-yl amine derivatives have been disclosed in patents assigned to Novartis, Merck Sharp & Dohme, and Pharmacopeia as inhibitors of protein kinases including CDKs, mTOR, and Eph receptors, establishing this scaffold as a validated starting point for medicinal chemistry campaigns [3].

Scaffold Pyrazolo[1,5-a]pyrimidine kinase inhibitor chemotype
Side chain 7-Aminoethoxyethanol supports solubility and H-bond contacts
3-Aryl p-Tolyl as electron-donating SAR probe

Critical Substituent Roles in Pyrazolo[1,5-a]pyrimidine Specificity


Within the pyrazolo[1,5-a]pyrimidin-7-yl amine chemotype, subtle modifications to the 3-aryl and 7-amino substituents produce profound shifts in kinase selectivity profiles, potency, and physicochemical properties [1]. A direct structural analog differing only in the 3-aryl group—replacing p-tolyl with p-chlorophenyl—yields a distinct target engagement profile (EC₅₀ = 485 nM at SF-1), demonstrating that the para-substituent identity on the 3-phenyl ring is a critical determinant of biological activity [2]. Furthermore, published pyrazolo[1,5-a]pyrimidine CDK2 inhibitors span an IC₅₀ range from 90 nM to >6 µM depending solely on the nature of the 7-position substitution and ancillary aryl groups, underscoring that even conservative atom replacements abolish or dramatically alter potency [3]. Generic substitution without experimental validation therefore carries a high risk of selecting a compound with irrelevant target engagement for the intended assay system.

3-Aryl electronic character
p-Tolyl (electron-donating) vs. p-chlorophenyl (withdrawing) may invert kinase or nuclear receptor selectivity profile.
7-Side chain composition
Flexible aminoethoxyethanol vs. constrained morpholine/piperazine analogs can alter aqueous solubility and binding interactions.
Unvalidated substitution
Generic replacement without experimental profiling risks irrelevant target engagement for intended assays.

Differentiation Evidence vs. Closest Analogs


3-Aryl Substituent Effect on Nuclear Receptor Activity

The closest publicly disclosed active analog to 900879-93-8 is the 3-(4-chlorophenyl) derivative (CID 666093), which bears an identical 7-(2-(2-hydroxyethoxy)ethyl)amino side chain. In a quantitative high-throughput screen at The Scripps Research Institute Molecular Screening Center, this p-chlorophenyl analog exhibited an EC₅₀ of 485 nM against Steroidogenic Factor 1 (SF-1, NR5A1) [1]. No activity data for 900879-93-8 at SF-1 have been published; however, the p-tolyl substitution in 900879-93-8 introduces distinct electronic (σₚ = −0.17 for CH₃ vs. σₚ = +0.23 for Cl) and lipophilic (π = +0.56 for CH₃ vs. π = +0.71 for Cl) parameters that are predicted to alter both the binding pose and target selectivity profile relative to the p-chlorophenyl comparator [2]. This electronic difference is mechanistically meaningful: published SAR within pyrazolo[1,5-a]pyrimidine kinase inhibitors demonstrates that para-substituent electronic character can invert selectivity between kinase family members [3].

3-Aryl SAR
Cross-study comparable
p-Tolyl (target): σₚ = −0.17, π = +0.56
p-Cl-Ph (comparator): σₚ = +0.23, π = +0.71; SF-1 EC₅₀ = 485 nM
Δσₚ = 0.40, Δπ = 0.15
Electronic reversal may shift kinase selectivity
Target SF-1 activity not reported
Nuclear receptor modulation SF-1 ROR-alpha Structure-activity relationship

7-Side Chain Linker Comparison

The 7-position substituent of 900879-93-8 is a flexible 2-(2-aminoethoxy)ethanol chain terminated by a primary hydroxyl group. Direct structural analogs bearing the identical 5-methyl-3-(p-tolyl) core but with constrained cyclic amines at C7—namely the piperazine-ethanol derivative (CAS not publicly assigned) and the morpholine derivative (CAS not publicly assigned)—have been catalogued as distinct compounds . The linear aminoethoxyethanol linker in 900879-93-8 provides a hydrogen-bond donor (terminal OH) and an additional ether oxygen not present in the morpholine analog (which lacks the OH) or the piperazine analog (which replaces the flexible ethylene glycol segment with a conformationally restricted piperazine ring). Empirical solubility measurements within the broader pyrazolo[1,5-a]pyrimidine class show that incorporation of ethylene glycol-based side chains at C7 increases aqueous solubility by 3- to 10-fold compared to morpholine or piperazine-bearing analogs, attributable to increased numbers of hydrogen-bond acceptors and reduced crystal lattice energy [1].

7-Side chain linker
Class-level inference
Target: linear NH-(CH₂)₂-O-(CH₂)₂-OH (3 HBA, 1 HBD)
Comparator: morpholine (1 HBA, 0 HBD), piperazine-ethanol (restricted)
Δ: Predicted 3–10× higher aq. solubility (class-level)
May support higher assay concentrations
Solubility data not compound-specific
Solubility optimization Linker SAR Physicochemical property tuning Kinase inhibitor design

Pyrazolo[1,5-a]pyrimidine Multi-Kinase Validation

The pyrazolo[1,5-a]pyrimidine scaffold to which 900879-93-8 belongs has demonstrated potent inhibition across multiple therapeutically relevant kinases. Representative class benchmarks include: CDK2 inhibition at IC₅₀ = 3 nM (compound 4k/BS-194) [1]; CDK6 inhibition at IC₅₀ = 54–69 nM [2]; dual EGFR/HER2 inhibition with IC₅₀ values of 0.163 µM (EGFR) and 0.116 µM (HER2) [3]; and PIM-1 kinase inhibition at IC₅₀ = 0.87 µM with high selectivity index over normal WI-38 cells [4]. While 900879-93-8 itself has not been profiled against these specific targets in the public domain, its structural features—the p-tolyl group at C3 and the flexible aminoethoxyethanol linker at C7—position it within the productive SAR space defined by these active congeners. The absence of a 2-position substituent (unsubstituted pyrazolo[1,5-a]pyrimidine) distinguishes 900879-93-8 from 2-trifluoromethyl-bearing analogs and may confer a distinct ATP-binding pocket interaction mode.

Kinase class benchmarks
Class-level inference
Representative benchmarks: CDK2 IC₅₀ 3 nM, CDK6 54–69 nM, EGFR 0.163 µM, HER2 0.116 µM, PIM-1 0.87 µM. Target potency unknown.
Scaffold supports kinase profiling; target selectivity requires de novo determination
Data from structurally distinct analogs
CDK inhibition PIM kinase EGFR/HER2 Kinase selectivity

Hydrogen-Bonding Advantage of 7-Substituent

Published co-crystal structures of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors reveal that the N1 and N8 nitrogen atoms of the scaffold form conserved hydrogen bonds with the kinase hinge region, while the C7 substituent extends toward the solvent-exposed region or selectivity pocket depending on its chemical nature [1]. The terminal hydroxyl group of the 7-(2-(2-hydroxyethoxy)ethyl)amino side chain in 900879-93-8 provides an additional hydrogen-bond donor/acceptor pair not available in N-cyclohexyl (CAS 890638-53-6) or N-tetrahydrofuranylmethyl analogs . This hydroxyl can form water-mediated or direct hydrogen bonds with polar residues in the solvent channel (e.g., Asp86 in CDK2 or equivalent residues in other kinases), potentially enhancing binding affinity without increasing molecular weight beyond 326 Da. In contrast, the cyclohexyl analog (MW = 334.46, C₂₁H₂₆N₄) relies solely on hydrophobic contacts in this region, which may reduce selectivity across the kinome .

C7 H-bond capacity
Class-level inference
Target: 1 H-bond donor, 3 acceptors, MW 326
Comparator: N-cyclohexyl analog, 0 donors, MW 334; no terminal OH
Additional H-bond may refine binding mode
Based on co-crystal structures of related analogs
ATP-binding pocket Hinge region Hydrogen bonding Molecular docking

Recommended Application Scenarios


Kinase Selectivity Panel Screening

Procure 900879-93-8 as a solubility-advantaged probe (predicted 3- to 10-fold higher aqueous solubility vs. morpholine or piperazine analogs, based on class-level data [1]) for broad kinome profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX). The compound's 7-(2-(2-hydroxyethoxy)ethyl)amino side chain enables higher assay concentrations with reduced DMSO co-solvent interference, directly applicable to determining the selectivity fingerprint of the p-tolyl-substituted pyrazolo[1,5-a]pyrimidine chemotype relative to established CDK (IC₅₀ benchmark 3 nM [2]) and PIM-1 (IC₅₀ benchmark 0.87 µM [3]) inhibitors within the same scaffold class.

3-Aryl SAR: p-Tolyl Reference Standard

Use 900879-93-8 as the reference p-tolyl-substituted congener in a focused SAR matrix exploring 3-aryl electronic effects on kinase or nuclear receptor activity. The directly comparable p-chlorophenyl analog has an SF-1 EC₅₀ of 485 nM [4]; 900879-93-8, with its electron-donating p-methyl group (σₚ = −0.17), provides the complementary electronic profile needed to map the structure-activity landscape. Procurement of 900879-93-8 alongside the p-chlorophenyl, p-methoxy, and unsubstituted phenyl analogs enables a systematic Hammett analysis correlating 3-aryl electronic parameters with target potency.

Prodrug Derivatization via Terminal Hydroxyl

The terminal primary alcohol on the 7-side chain of 900879-93-8 is a unique functional handle not present on morpholine, piperazine, cyclohexylamino, or tetrahydrofuranylmethyl C7 analogs . This hydroxyl group is amenable to esterification (acetate, phosphate, or amino acid ester prodrugs), carbamate formation, or PEGylation without requiring protecting group strategies on the pyrazolo[1,5-a]pyrimidine core. Procurement of 900879-93-8 specifically enables prodrug SAR studies that are impossible with the more common cyclic amine-substituted analogs.

Computational Studies of ATP-Competitive Binding

Deploy 900879-93-8 as a test ligand for computational chemistry workflows (docking, MD simulations, free energy perturbation) aimed at predicting kinase binding modes. The 2-unsubstituted pyrazolo[1,5-a]pyrimidine core differentiates it from 2-trifluoromethyl-substituted kinase inhibitors reported in the patent literature [5], potentially altering the binding pose within the ATP pocket. Co-crystal structures of related pyrazolo[1,5-a]pyrimidines confirm hinge-region hydrogen bonding via N1 and N8 [6], providing a validated template for modeling 900879-93-8 in silico prior to committing to synthesis of a full analog library.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Solubility-context probe for kinase panels
Kinase selectivity fingerprint
3-Aryl SAR: p-tolyl reference
Electron-donating p-tolyl SAR reference
3-Aryl electronic parameter mapping
Prodrug derivatization studies
Terminal hydroxyl handle for conjugation
Prodrug derivatization chemistry
Computational ATP-binding studies
2-Unsubstituted core for in silico docking
ATP-binding pose prediction
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